

# BI-749327 solubility and preparation for in vivo studies

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## Compound of Interest

Compound Name: BI-749327

Cat. No.: B15619229

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## BI-749327 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of **BI-749327** for in vivo studies.

## Frequently Asked Questions (FAQs)

Q1: What is **BI-749327** and what is its primary mechanism of action?

A1: **BI-749327** is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.<sup>[1][2][3]</sup> Its primary mechanism involves inhibiting TRPC6, a non-selective cation channel, thereby blocking calcium influx.<sup>[4][5]</sup> This action suppresses the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway, which is implicated in pathological fibrosis and hypertrophy in cardiac and renal diseases.<sup>[4][6][7]</sup>

Q2: What are the recommended solvents for dissolving **BI-749327**?

A2: **BI-749327** is soluble in DMSO.<sup>[2][3][8][9]</sup> It is only slightly soluble in acetonitrile (0.1-1 mg/ml).<sup>[8]</sup> For in vivo preparations, DMSO is typically used as the initial solvent before dilution into a vehicle containing co-solvents and surfactants like PEG300 and Tween-80.<sup>[1][2]</sup>

Q3: What is a standard vehicle formulation for in vivo administration of **BI-749327**?

A3: A commonly used vehicle for oral administration consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2] A specific formulation is a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

Q4: What is the proven dosage for **BI-749327** in mouse models?

A4: In studies involving mouse models of cardiac and renal disease, **BI-749327** has been administered effectively at a dose of 30 mg/kg/day by oral gavage.[1][4][7]

Q5: How should **BI-749327** be stored?

A5: As a solid powder, **BI-749327** should be stored at -20°C for long-term stability (up to 3 years).[2][9] In a solvent like DMSO, it should be stored at -80°C for up to one year.[2]

## Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Solution
Precipitation in final formulation	The compound's low aqueous solubility; improper mixing order.	Ensure BI-749327 is fully dissolved in DMSO first to create a stock solution before adding other co-solvents. Add vehicle components sequentially, ensuring the solution is clear before adding the next component. <sup>[2]</sup> Use of sonication or gentle warming can help re-dissolve the precipitate. <sup>[2]</sup>
Phase separation in vehicle	Immiscibility of certain solvents (e.g., DMSO and corn oil).	If using a corn oil-based vehicle, ensure vigorous mixing or vortexing to create a uniform suspension before each administration. Note that for dosing periods longer than two weeks, corn oil formulations should be used with caution. <sup>[1]</sup>
Animal distress post-administration	High concentration of DMSO or other vehicle components.	It is advisable to keep the final concentration of DMSO in the working solution low. If tolerability issues arise, consider alternative formulations such as those using SBE- $\beta$ -CD, which can improve solubility and reduce toxicity. <sup>[1]</sup>

## Quantitative Data Summary

Table 1: Solubility of **BI-749327**

Solvent	Solubility	Source(s)
DMSO	31.25 mg/mL (70.63 mM)	[2][9]
1-10 mg/mL (Sparingly soluble)	[8]	
Acetonitrile	0.1-1 mg/mL (Slightly soluble)	[8]
In Vivo Formulation		
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	≥ 2.0 mg/mL	[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL	[1]
10% DMSO, 90% Corn oil	≥ 2.08 mg/mL	[1]

Table 2: Inhibitory Potency (IC<sub>50</sub>) of **BI-749327**

Target	Species	IC <sub>50</sub>	Source(s)
TRPC6	Mouse	13 nM	[1][2][4]
TRPC6	Human	19 nM	[1][2]
TRPC6	Guinea Pig	15 nM	[1][2]
TRPC3	Mouse	1,100 nM	[4]
TRPC7	Mouse	550 nM	[4]

## Experimental Protocols

Protocol: Preparation of **BI-749327** for Oral Gavage (10 mL at 2 mg/mL)

This protocol is based on a widely used vehicle formulation for poorly soluble compounds.

Materials:

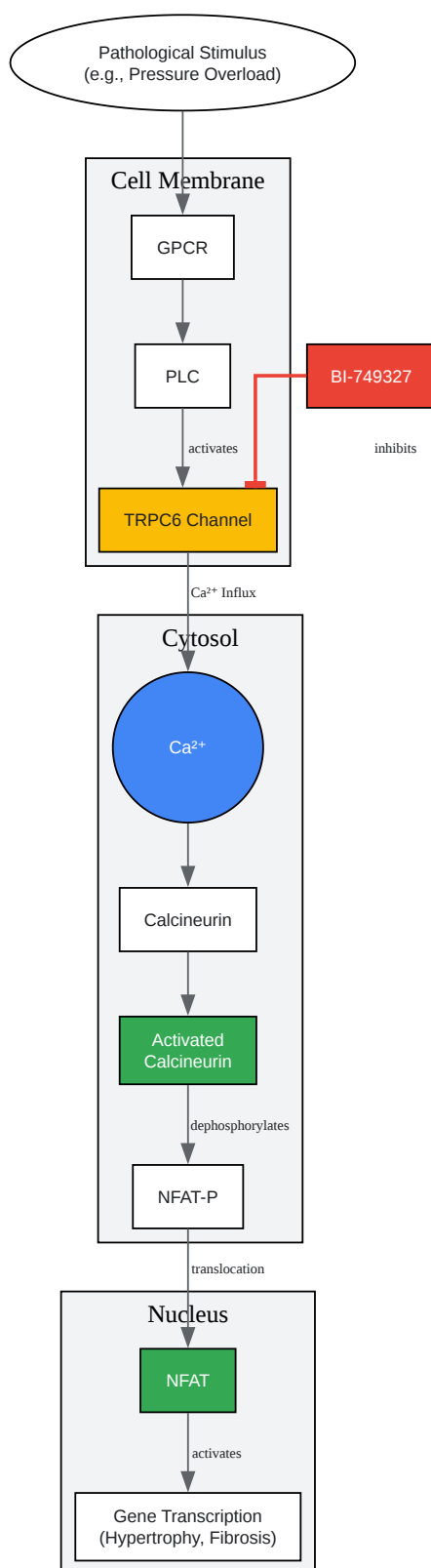
- **BI-749327** powder

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes and micropipettes

#### Procedure:

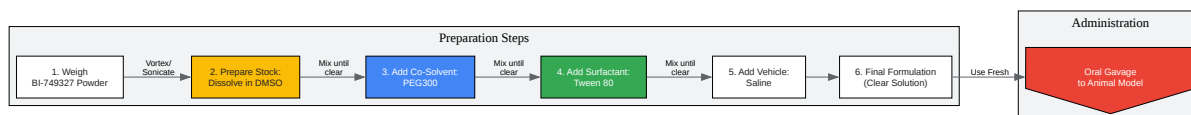
- **Prepare DMSO Stock Solution:** Weigh out 20 mg of **BI-749327** powder and dissolve it in 1 mL of DMSO. Ensure complete dissolution. Gentle vortexing or sonication may be used. This creates a 20 mg/mL stock solution.
- **Add Co-Solvent:** To the 1 mL of DMSO stock solution, add 4 mL of PEG300. Mix thoroughly until the solution is clear and homogenous.
- **Add Surfactant:** Add 0.5 mL of Tween 80 to the mixture. Mix again until the solution is clear.
- **Add Saline:** Add 4.5 mL of sterile saline to bring the total volume to 10 mL. This is the final formulation. The final concentrations of the components are 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- **Final Checks:** The final solution should be a clear, homogenous liquid. If any precipitation is observed, sonicate briefly. This working solution is recommended to be prepared fresh before use.

## Visualizations



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Caption: **BI-749327** inhibits the TRPC6-Calcieneurin-NFAT signaling pathway.



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Caption: Experimental workflow for preparing **BI-749327** for in vivo studies.

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- To cite this document: BenchChem. [BI-749327 solubility and preparation for in vivo studies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15619229#bi-749327-solubility-and-preparation-for-in-vivo-studies>]

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